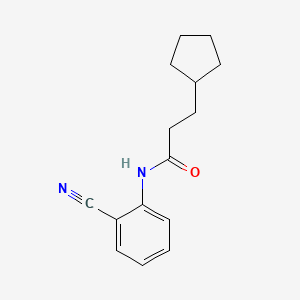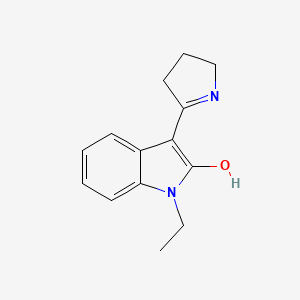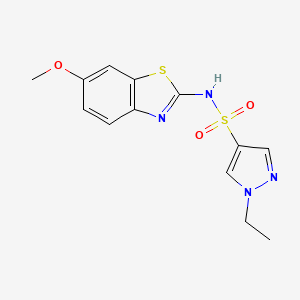
N-(2-cyanophenyl)-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-3-cyclopentylpropanamide: is an organic compound that features a cyano group attached to a phenyl ring, which is further connected to a cyclopentylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-3-cyclopentylpropanamide typically involves the reaction of 2-cyanobenzylamine with cyclopentylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-cyanophenyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-carboxyphenyl-3-cyclopentylpropanamide.
Reduction: 2-aminophenyl-3-cyclopentylpropanamide.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-3-cyclopentylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: Used as a bactericide.
N-(2-cyanophenyl)chloromethanimidoyl chloride: Used in the synthesis of quinazoline derivatives.
Uniqueness: N-(2-cyanophenyl)-3-cyclopentylpropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-7-3-4-8-14(13)17-15(18)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPEZALFHZYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5310676.png)
![2-methoxy-2-methyl-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one](/img/structure/B5310680.png)

![3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID](/img/structure/B5310693.png)
![(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methylpyrazol-3-one](/img/structure/B5310701.png)
![3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
![1-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione](/img/structure/B5310712.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)

![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5310755.png)

